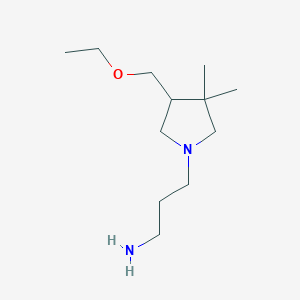

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

Vue d'ensemble

Description

Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The nitrogen atom in amines has a lone pair of electrons and three sigma bonds with hydrogen or carbon atoms .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in reactions with acids to form amine salts .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor . Amines can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .Applications De Recherche Scientifique

Arylmethylidene Derivatives and Chemical Reactions

The study by Kamneva et al. (2018) explores the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, leading to the production of a wide range of compounds, including amides, pyrrolones, and benzofurans, among others. This research demonstrates the versatility of these compounds in synthetic chemistry and their potential applications in creating pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).

Conversion of Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, highlighting the potential of these compounds in replacing non-renewable hydrocarbon sources. This research underscores the significance of chemical synthesis in developing sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Analytical Methods for Biogenic Amines in Foods

Önal (2007) reviews the analytical methods for determining biogenic amines in foods, emphasizing their importance due to their potential toxicity and role as freshness and spoilage indicators. This paper highlights the relevance of chemical analysis in ensuring food safety and quality (Önal, 2007).

Biogenic Amines in Fish and Food Safety

Bulushi et al. (2009) discuss the roles of biogenic amines in fish, focusing on their implications for food intoxication, spoilage, and the formation of nitrosamines. This review illustrates the challenges in managing food safety related to naturally occurring compounds (Bulushi, Poole, Deeth, & Dykes, 2009).

Novel Analgesics with Reduced Adverse Effects

Urits et al. (2019) discuss Oliceridine, a novel mu-opioid receptor agonist, as an example of how selective activation of receptor pathways can lead to effective pain management with fewer side effects. This research represents an application of chemical compound development in improving therapeutic outcomes (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019).

Mécanisme D'action

Target of Action

Amines can interact with a variety of biological targets. They can act as neurotransmitters, interacting with receptors in the nervous system, or they can bind to other proteins and influence their function .

Mode of Action

The mode of action of amines depends on their specific structure and the target they interact with. Generally, amines can donate a proton (H+) because of the presence of a lone pair of electrons on the nitrogen atom, allowing them to participate in various chemical reactions .

Biochemical Pathways

Amines can be involved in a variety of biochemical pathways. For example, they can be synthesized from amino acids in a decarboxylation reaction. They can also be converted into other types of molecules, such as amides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .

Result of Action

The result of an amine’s action can vary depending on the specific target and the nature of the interaction. For example, if an amine acts as a neurotransmitter, it could result in a change in nerve impulse transmission .

Action Environment

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, which can in turn influence its reactivity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCOCINHBPCPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1(C)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

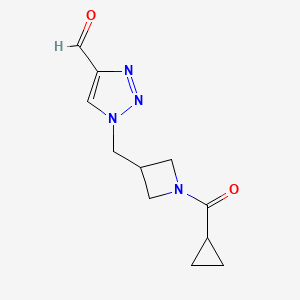

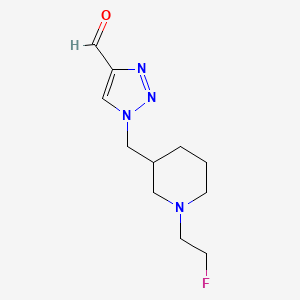

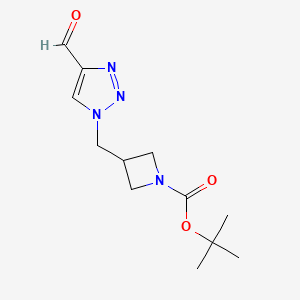

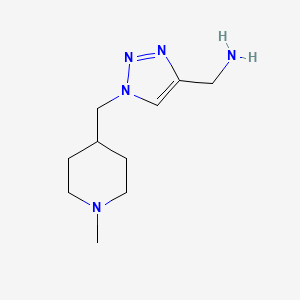

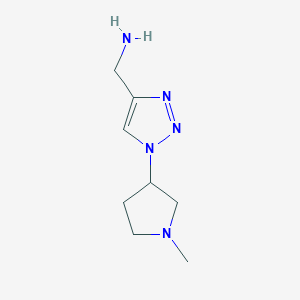

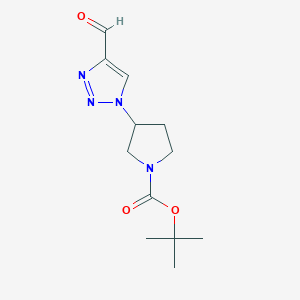

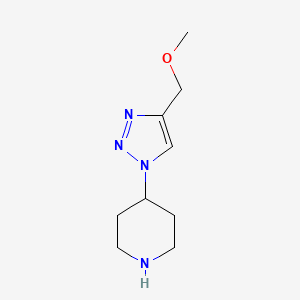

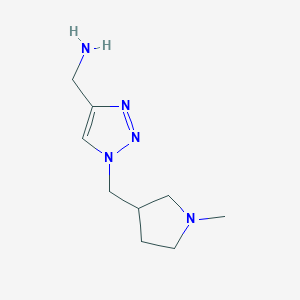

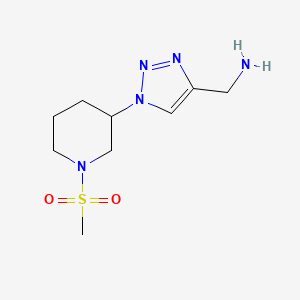

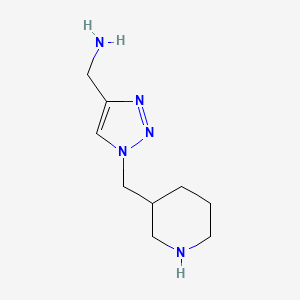

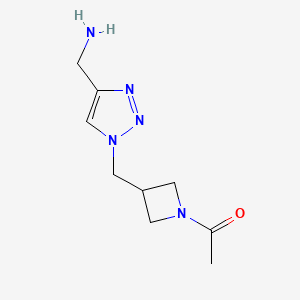

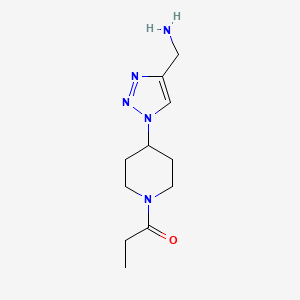

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.